molecular formula C20H19NO6 B2628677 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 637749-02-1

3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

Cat. No. B2628677
CAS RN: 637749-02-1
M. Wt: 369.373
InChI Key: RPNGZDACYZSQIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods . The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set .


Molecular Structure Analysis

The molecular structure of similar compounds is obtained using several experimental techniques and computational methods . The computed geometrical parameters are compared with experimental data. The theoretical NMR (1H and13C) analysis is conducted by the GIAO method for its structural characterization and compared with experimental chemical shifts .


Chemical Reactions Analysis

The chemistry of related compounds, such as chalcones, has attracted the attention of organic chemists due to the open-chain model and the characteristic of skeletal alteration to produce a new class of organic compounds . Chalcone derivatives are structurally one of the most diverse group of flavonoids and straightforwardly allow to cyclize the forming flavonoid structure, which is an isomeric key step for the skeletal change of chalcones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are analyzed using several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods . The experimental FT-IR and FT-Raman spectra of the molecule are obtained in the regions 4000−400 and 4000−50 cm−1 respectively .

Scientific Research Applications

Synthesis and Structural Studies

  • Complex Formation with Metal Ions: A study explored the synthesis and structure of highly substituted pyrazole ligands, including compounds related to 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate. These compounds formed complexes with platinum(II) and palladium(II) metal ions, indicating potential applications in coordination chemistry (Budzisz et al., 2004).

Anticancer Applications

  • Design and SAR Studies: A novel family of bis-chromenone derivatives was designed and synthesized for their anti-cancer activity. This included derivatives similar to the target compound and demonstrated the potential for designing anticancer agents based on the chromenone scaffold (Venkateswararao et al., 2014).

Antibacterial and Antifungal Applications

  • Novel Chromone-Pyrimidine Derivatives: A study reported the synthesis of novel chromone-pyrimidine coupled derivatives with significant antibacterial and antifungal activities. These findings suggest a potential role of chromene derivatives in antimicrobial applications (Tiwari et al., 2018).

Chemical Synthesis and Characterization

  • Synthesis of Carbamates: A research focused on the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment. This demonstrates the chemical versatility and potential applications of chromene derivatives in organic synthesis (Velikorodov et al., 2014).

Rotational Barrier Studies

  • Investigation of Rotational Barriers: Research was conducted on various oxo- and thio-analogues of 2-Oxo-2H-chromen-7-yl dimethylcarbamates, assessing the barrier to internal rotation of these compounds. This study contributes to the understanding of molecular dynamics and properties of chromene derivatives (Janse van Rensburg et al., 2011).

Safety and Hazards

The safety data sheet for related compounds indicates that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-12-19(26-14-7-5-6-13(10-14)24-4)18(22)16-9-8-15(11-17(16)25-12)27-20(23)21(2)3/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNGZDACYZSQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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